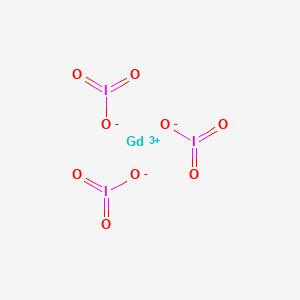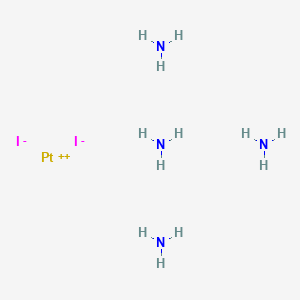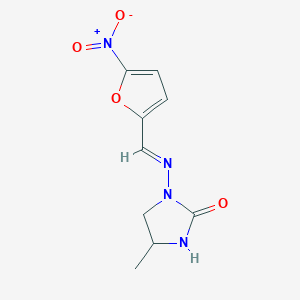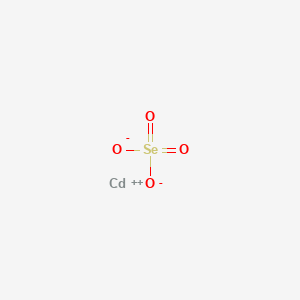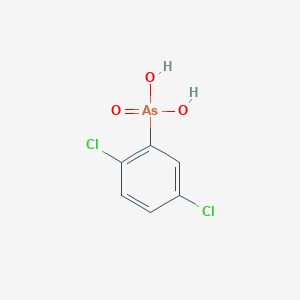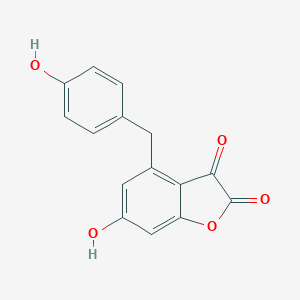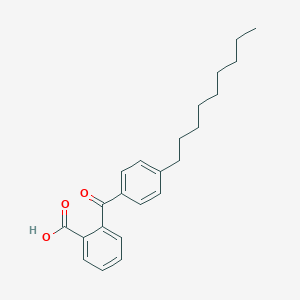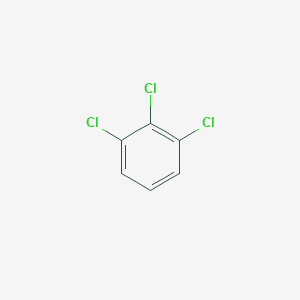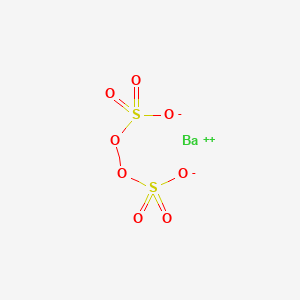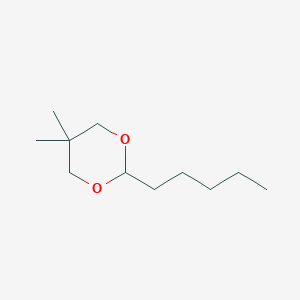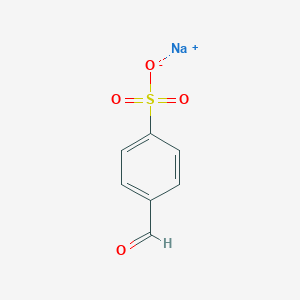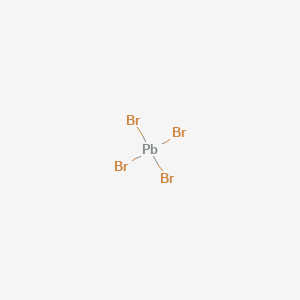
Lead bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead bromide is a chemical compound with the formula PbBr2. It is a white crystalline solid that is highly soluble in water and commonly used in various scientific applications. The compound is known for its unique properties, making it a popular choice in many fields of study.
Mecanismo De Acción
Researchers can work on understanding the mechanism of action of lead bromide, which can lead to the development of new applications and safer alternatives.
Conclusion:
Lead bromide is a unique chemical compound that has various scientific research applications. Although it has several advantages, it also has limitations and can be toxic. Understanding the mechanism of action of lead bromide and developing safer alternatives can lead to the development of new applications and safer alternatives.
Efectos Bioquímicos Y Fisiológicos
Lead bromide has been shown to have various biochemical and physiological effects, including:
1. Neurotoxicity: Lead bromide can cause neurotoxicity by damaging neurons and disrupting neurotransmitter signaling.
2. Reproductive Toxicity: Lead bromide can cause reproductive toxicity by interfering with hormonal signaling and disrupting the development of reproductive organs.
3. Cardiovascular Effects: Lead bromide can cause cardiovascular effects by interfering with ion channels and transporters in cardiac cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lead bromide has several advantages and limitations for lab experiments, including:
Advantages:
1. High Solubility: Lead bromide is highly soluble in water, making it easy to prepare solutions for experiments.
2. High Purity: Lead bromide can be easily purified by recrystallization or sublimation.
3. Versatility: Lead bromide can be used in various scientific research applications.
Limitations:
1. Toxicity: Lead bromide is toxic and can cause harm to human health and the environment.
2. Instability: Lead bromide is unstable at high temperatures and can decompose, leading to the release of toxic gases.
3. Limited Availability: Lead bromide is not widely available and can be expensive.
Direcciones Futuras
There are several future directions for the research and application of lead bromide, including:
1. Developing Safer Alternatives: Researchers can develop safer alternatives to lead bromide that have similar properties but are less toxic.
2. Improving Efficiency: Researchers can work on improving the efficiency of lead bromide-based applications, such as photovoltaic cells.
3. Understanding
Métodos De Síntesis
Lead bromide can be synthesized by reacting lead nitrate with hydrobromic acid or by reacting lead oxide with hydrobromic acid. The reaction produces lead bromide and water as by-products. The resulting product can be purified by recrystallization or sublimation.
Aplicaciones Científicas De Investigación
Lead bromide has been extensively used in various scientific research applications, including:
1. Photovoltaic Cells: Lead bromide is used in the fabrication of photovoltaic cells due to its high absorption coefficient, which enables it to absorb light efficiently.
2. Optical Materials: Lead bromide is used in the production of optical materials, such as lenses and prisms, due to its high refractive index.
3. Electrolysis: Lead bromide is used as an electrolyte in various electrochemical processes, including the production of lead and bromine.
4. Chemical Synthesis: Lead bromide is used as a reagent in various chemical synthesis reactions, including the synthesis of organometallic compounds.
Propiedades
Número CAS |
13701-91-2 |
|---|---|
Nombre del producto |
Lead bromide |
Fórmula molecular |
Br4Pb |
Peso molecular |
527 g/mol |
Nombre IUPAC |
tetrabromoplumbane |
InChI |
InChI=1S/4BrH.Pb/h4*1H;/q;;;;+4/p-4 |
Clave InChI |
HBRQLWCXJABKBQ-UHFFFAOYSA-J |
SMILES |
Br[Pb](Br)(Br)Br |
SMILES canónico |
Br[Pb](Br)(Br)Br |
Otros números CAS |
13701-91-2 |
Sinónimos |
PbBr4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



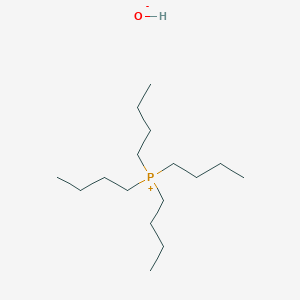
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
